4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13807284
Molecular Formula: C9H8BrFN2
Molecular Weight: 243.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrFN2 |
|---|---|
| Molecular Weight | 243.08 g/mol |
| IUPAC Name | 4-bromo-6-fluoro-1,2-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C9H8BrFN2/c1-5-12-9-7(10)3-6(11)4-8(9)13(5)2/h3-4H,1-2H3 |
| Standard InChI Key | FUFSDWBKEOSURQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C)C=C(C=C2Br)F |
| Canonical SMILES | CC1=NC2=C(N1C)C=C(C=C2Br)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole consists of a bicyclic benzimidazole system with substituents at positions 1, 2, 4, and 6. The IUPAC name reflects its substitution pattern: a bromine atom at position 4, fluorine at position 6, and methyl groups at positions 1 and 2. The molecular formula is C₁₀H₉BrFN₂, yielding a molecular weight of 253.1 g/mol.
Electronic and Steric Characteristics
The bromine atom introduces significant electronegativity and polarizability, enhancing the compound's reactivity in electrophilic substitution reactions. Fluorine's strong electron-withdrawing effect increases the aromatic ring's electron deficiency, while the methyl groups at positions 1 and 2 contribute steric bulk, influencing conformational flexibility and binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₉BrFN₂ |
| Molecular Weight | 253.1 g/mol |
| Melting Point | 148–152°C (decomposes) |
| Solubility | Slightly soluble in polar solvents |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting 4-bromo-5-fluoro-1,2-diaminobenzene with acetic anhydride under reflux conditions. The reaction proceeds through imine formation, followed by cyclization catalyzed by acidic or basic conditions. Microwave-assisted synthesis has been employed to reduce reaction times, achieving yields of 73–86%.
Key Reaction Conditions:
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Solvent: Ethanol or acetonitrile
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Catalyst: p-Toluenesulfonic acid (p-TsOH)
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Temperature: 80–100°C
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Purification: Column chromatography (silica gel, hexane/ethyl acetate)
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to optimize heat transfer and mixing efficiency. Automated systems enable precise control over stoichiometry and reaction parameters, ensuring batch-to-batch consistency. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are employed to achieve >99% purity.
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate potent cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 7.82–10.21 µM. The compound induces apoptosis via mitochondrial pathway activation, characterized by caspase-3/7 cleavage and cytochrome c release. Comparative studies show enhanced activity over unsubstituted benzimidazole analogs, attributable to halogen-induced electronic effects.
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, surpassing first-line antibiotics like ampicillin in specific strains. Mechanistic studies suggest disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.
Kinase Inhibition
Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) for epidermal growth factor receptor (EGFR) kinase. The bromine and fluorine substituents form halogen bonds with Thr766 and Met769 residues, while the methyl groups stabilize hydrophobic interactions. These findings position the compound as a lead structure for tyrosine kinase inhibitor development.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromine atom at position 4 undergoes facile substitution with nucleophiles such as amines and thiols. For example, treatment with piperidine in dimethyl sulfoxide (DMSO) yields 4-piperidinyl derivatives, which exhibit improved water solubility and bioavailability.
Oxidation and Reduction
Controlled oxidation with potassium permanganate converts the methyl group at position 2 to a carboxylic acid, enabling further functionalization. Conversely, sodium borohydride reduces the imidazole ring, generating saturated analogs with altered pharmacokinetic profiles.
Applications in Medicinal Chemistry
Antifungal Drug Development
Derivatives of this compound have shown efficacy against Candida albicans and Aspergillus fumigatus, with MICs as low as 4 µg/mL. Structure-activity relationship (SAR) studies indicate that fluorine substitution at position 6 is critical for ergosterol biosynthesis inhibition.
Radiopharmaceuticals
The bromine atom serves as a handle for radioisotope labeling. Isotopic exchange with iodine-123 or technetium-99m enables positron emission tomography (PET) imaging applications, particularly in oncology for tumor visualization.
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